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Compound of Interest

Compound Name: 9-Aminophenanthrene

Cat. No.: B1211374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
Aminophenanthrene (CAS No. 947-73-9), a key aromatic amine with applications in synthetic

chemistry and materials science. This document details expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic features,

outlines standardized experimental protocols for data acquisition, and presents a logical

workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for 9-
Aminophenanthrene. While experimental spectra are available in databases such as

SpectraBase, this guide provides the expected values based on the compound's structure and

established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The expected chemical shifts for 9-Aminophenanthrene are presented below.

Table 1: Expected ¹H NMR Spectral Data for 9-Aminophenanthrene
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Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic (Ar-H) 7.0 - 9.0 Multiplet (m)

The complex

polycyclic aromatic

structure results in a

series of overlapping

multiplets in the

aromatic region.

Amine (NH₂) 3.5 - 5.0 Broad Singlet (br s)

The chemical shift can

vary with solvent and

concentration. The

peak is often broad

due to quadrupole

broadening and

chemical exchange.

Note: Data is based on typical ranges for aromatic amines. The actual spectrum may show

more resolved multiplets within the aromatic region.

Table 2: Expected ¹³C NMR Spectral Data for 9-Aminophenanthrene

Carbon Type
Expected Chemical Shift
(δ, ppm)

Notes

Aromatic (Ar-C) 115 - 135
Signals for carbons bearing a

hydrogen atom.

Aromatic (Ar-C, Quaternary) 125 - 145
Includes carbons at ring

junctions.

Aromatic (C-NH₂) 140 - 150

The carbon atom directly

attached to the nitrogen is

expected to be downfield.

Note: Due to the molecule's asymmetry, 14 distinct carbon signals are expected.
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 9-Aminophenanthrene

Wavenumber
(cm⁻¹)

Vibration Intensity Functional Group

3450 - 3300

N-H Stretch

(Asymmetric &

Symmetric)

Medium Primary Amine (-NH₂)

3100 - 3000 C-H Stretch Medium-Weak Aromatic

1650 - 1580 N-H Bend (Scissoring) Medium Primary Amine (-NH₂)

1600 - 1450 C=C Stretch Medium-Strong Aromatic Ring

1335 - 1250 C-N Stretch Strong Aromatic Amine

900 - 675
C-H Bend (Out-of-

Plane)
Strong Aromatic

Note: The data is based on characteristic absorption frequencies for aromatic amines. The KBr

wafer technique is commonly used for solid samples like 9-Aminophenanthrene.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly conjugated systems. The spectrum for 9-Aminophenanthrene is characterized by

multiple absorption bands in the UV region, consistent with its extended polycyclic aromatic

structure.

Table 4: UV-Vis Absorption Maxima (λmax) for 9-Aminophenanthrene
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λmax (nm) Solvent Notes

~255 Ethanol

Strong absorption,

characteristic of π → π*

transitions in the phenanthrene

system.

~300 Ethanol

~355 Ethanol

~375 Ethanol

Note: Data is estimated from the UV/Visible spectrum available in the NIST Chemistry

WebBook.[2]

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 9-
Aminophenanthrene.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of 9-Aminophenanthrene for ¹H NMR (or 20-50 mg for ¹³C

NMR).

Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d,

CDCl₃).

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry

vial. Gentle vortexing can aid dissolution.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the

solution is free of any solid particles.

Data Acquisition:
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Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, 8 to 16 scans

are typically sufficient. For ¹³C NMR, a larger number of scans will be required to achieve a

good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and calibrate the chemical shift scale using the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like Tetramethylsilane

(TMS).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Grind a small amount (1-2 mg) of 9-Aminophenanthrene with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Ensure the mixture is homogenous and has a fine, consistent texture.

Place a portion of the mixture into a pellet press.

Apply high pressure (several tons) to form a thin, transparent, or translucent KBr pellet.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1211374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Identify and label the major absorption peaks.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a stock solution of 9-Aminophenanthrene in a UV-grade solvent (e.g., ethanol or

cyclohexane).

Perform serial dilutions to prepare a series of solutions of known, low concentrations. The

absorbance of the most concentrated solution should ideally be within the linear dynamic

range of the spectrophotometer (typically < 1.5 Absorbance Units).

Use a quartz cuvette for all measurements.

Data Acquisition:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

Fill a cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline correction.

Rinse the cuvette with the sample solution before filling it with the sample.

Place the sample cuvette in the spectrophotometer and scan across the desired

wavelength range (e.g., 200-600 nm).
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Data Processing:

The software will automatically subtract the baseline from the sample scan.

Identify the wavelengths of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound such as 9-Aminophenanthrene.

Workflow for Spectroscopic Characterization of 9-Aminophenanthrene

Sample Preparation

NMR Analysis IR Analysis UV-Vis Analysis

Final Analysis

Weigh & Dissolve Compound

NMR Data Acquisition
(1H & 13C)

IR Data Acquisition
(FT-IR)

UV-Vis Data Acquisition
(Absorbance Scan)

NMR Data Processing
(FT, Phasing, Integration)

FID

Structural Elucidation &
Data Correlation

IR Data Processing
(Baseline Correction)

Interferogram

UV-Vis Data Processing
(Identify λmax)

Raw Spectrum

Click to download full resolution via product page

Caption: Spectroscopic characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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